Cas no 1909337-80-9 ((3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride)

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- (3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride
- (3-bromo-5-methylthiophen-2-yl)methanamine;hydrochloride
- (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride
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- MDL: MFCD29907121
- インチ: 1S/C6H8BrNS.ClH/c1-4-2-5(7)6(3-8)9-4;/h2H,3,8H2,1H3;1H
- InChIKey: QEAYVCYVURWMNF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)SC=1CN.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 99.1
- トポロジー分子極性表面積: 54.3
(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265956-2.5g |
(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 2.5g |
$2295.0 | 2023-09-13 | |
Enamine | EN300-265956-0.5g |
(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 0.5g |
$914.0 | 2023-09-13 | |
Enamine | EN300-265956-0.05g |
(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 0.05g |
$273.0 | 2023-09-13 | |
Enamine | EN300-265956-10g |
(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 10g |
$5037.0 | 2023-09-13 | |
1PlusChem | 1P01C6XV-2.5g |
(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 2.5g |
$2899.00 | 2024-06-17 | |
Ambeed | A996922-1g |
(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 1g |
$1137.0 | 2024-07-28 | |
Enamine | EN300-265956-0.1g |
(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 0.1g |
$407.0 | 2023-09-13 | |
1PlusChem | 1P01C6XV-500mg |
(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 500mg |
$1192.00 | 2024-06-17 | |
1PlusChem | 1P01C6XV-50mg |
(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 50mg |
$388.00 | 2024-06-17 | |
1PlusChem | 1P01C6XV-100mg |
(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |
1909337-80-9 | 95% | 100mg |
$565.00 | 2024-06-17 |
(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochlorideに関する追加情報
Introduction to (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride (CAS No. 1909337-80-9)
Compound (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride, identified by its CAS number 1909337-80-9, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromine substituent at the 3-position and a methyl group at the 5-position of the thiophene ring, along with an amine functional group at the 2-position, contribute to its unique chemical properties and reactivity.
The synthesis of (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride involves a series of well-established organic reactions, including bromination, methylation, and amination. These steps are critical in ensuring the correct regioisomer formation and the overall yield of the desired product. The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical applications such as in vitro assays and in vivo studies.
Recent research has highlighted the potential of thiophene derivatives as scaffolds for developing novel therapeutic agents. Specifically, compounds with similar structural motifs have shown promise in treating a range of diseases, including cancer, infectious diseases, and neurological disorders. The amine group in (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride serves as a key pharmacophore, enabling interactions with biological targets such as enzymes and receptors. This interaction is crucial for modulating cellular processes and achieving the desired therapeutic effect.
In the context of drug discovery, (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride has been investigated for its antimicrobial properties. Studies have demonstrated that thiophene derivatives can disrupt bacterial cell membranes and inhibit essential metabolic pathways. The bromine substituent enhances electrophilicity, making it more susceptible to nucleophilic attack by biological molecules. This property is exploited in designing molecules that can selectively target pathogenic bacteria without affecting host cells.
Furthermore, the compound has shown potential in anticancer research. Thiophene derivatives have been reported to induce apoptosis and inhibit proliferation in various cancer cell lines. The amine group can form hydrogen bonds with nucleophilic sites on proteins, altering their conformation and function. This mechanism is particularly relevant for targeting kinases and other enzymes involved in cancer progression. Preclinical studies using (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride have provided insights into its efficacy and safety profiles, paving the way for further clinical investigations.
The role of computational chemistry in understanding the behavior of (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These predictions are essential for optimizing drug design and improving pharmacokinetic properties. By integrating experimental data with computational methods, researchers can gain a comprehensive understanding of how this compound functions at the molecular level.
Future directions in research may involve exploring derivatives of (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride to enhance its therapeutic potential. For instance, modifications to the thiophene ring or introduction of additional functional groups could lead to improved bioavailability and reduced side effects. Additionally, investigating the compound's interactions with other therapeutic agents may reveal synergistic effects that could be exploited in combination therapies.
The industrial significance of (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride extends beyond academic research. Pharmaceutical companies are increasingly interested in thiophene derivatives due to their versatility and efficacy. The ability to synthesize this compound on a scalable basis is crucial for its commercialization. Advances in synthetic methodologies have made it possible to produce high-purity batches of this compound efficiently, meeting the demands of both research institutions and pharmaceutical manufacturers.
In conclusion, (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of its mechanisms of action continues to grow, so too does its potential as a therapeutic agent. The ongoing investigation into this molecule underscores its importance in modern drug discovery efforts.
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